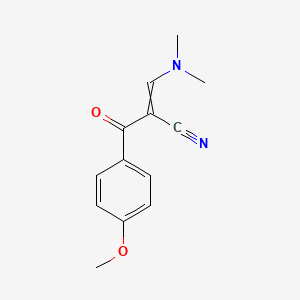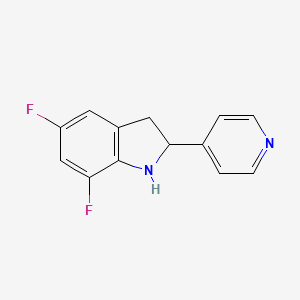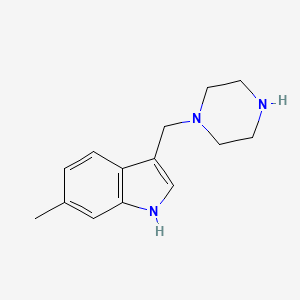
(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(Diméthylamino)-2-(4-méthoxybenzoyl)acrylonitrile est un composé organique qui appartient à la classe des acrylonitriles. Ces composés sont caractérisés par la présence d’un groupe nitrile lié à un groupe acrylique. Le composé présente un groupe diméthylamino et un groupe méthoxybenzoyle, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2E)-3-(Diméthylamino)-2-(4-méthoxybenzoyl)acrylonitrile implique généralement la réaction du chlorure de 4-méthoxybenzoyle avec la diméthylamine en présence d’une base, suivie de l’addition d’acrylonitrile. Les conditions de réaction comprennent souvent :
Solvant : Des solvants courants comme le dichlorométhane ou le toluène.
Température : Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées.
Catalyseurs : Des bases comme la triéthylamine ou la pyridine peuvent être utilisées pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-3-(Diméthylamino)-2-(4-méthoxybenzoyl)acrylonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe nitrile peut être réduit en amine.
Substitution : Le groupe diméthylamino peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur au palladium.
Substitution : Nucléophiles comme les halogénures ou les amines.
Principaux produits formés
Oxydation : Formation de dérivés de 4-hydroxybenzoyle.
Réduction : Formation d’amines primaires.
Substitution : Formation d’acrylonitriles substitués.
4. Applications de la recherche scientifique
(2E)-3-(Diméthylamino)-2-(4-méthoxybenzoyl)acrylonitrile a diverses applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse organique.
Biologie : Utilisation potentielle dans le développement de molécules bioactives.
Médecine : Étudié pour ses propriétés pharmacologiques potentielles.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de (2E)-3-(Diméthylamino)-2-(4-méthoxybenzoyl)acrylonitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe diméthylamino peut participer à la liaison hydrogène, tandis que le groupe méthoxybenzoyle peut interagir avec les régions hydrophobes des protéines ou des enzymes. Ces interactions peuvent moduler l’activité des voies biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2E)-3-(Diméthylamino)-2-(4-hydroxybenzoyl)acrylonitrile
- (2E)-3-(Diméthylamino)-2-(4-chlorobenzoyl)acrylonitrile
Unicité
(2E)-3-(Diméthylamino)-2-(4-méthoxybenzoyl)acrylonitrile est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Cela le distingue d’autres composés similaires avec des substituants différents.
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-(4-methoxybenzoyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)9-11(8-14)13(16)10-4-6-12(17-3)7-5-10/h4-7,9H,1-3H3 |
Clé InChI |
UHFQKFDTQWMNFZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)

![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)





![1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one](/img/structure/B11874783.png)

